6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-chloro” indicates the presence of a chlorine atom, and “N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)” suggests the presence of a diethylamino group and a difluorophenyl group attached to the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The chlorine, diethylamino, and difluorophenyl groups would all add complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar diethylamino and difluorophenyl groups might make the compound soluble in polar solvents .Scientific Research Applications
Environmental and Occupational Health Studies
Research on the environmental and occupational health impacts of organohalogen compounds, such as chlorpyrifos and other chlorinated pesticides, has been conducted to understand their toxicological profiles. These studies often focus on the mechanisms of toxicity, exposure routes, and potential health outcomes associated with exposure. For example, studies on chlorpyrifos have explored its effects on neurotoxic esterase activity and its association with fatal outcomes following ingestion, emphasizing the importance of understanding the toxicological mechanisms of such compounds for safety and regulatory purposes (Osterloh, Lotti, & Pond, 1983).
Pharmacological and Therapeutic Research
Compounds with similar structural features may be investigated for their pharmacological and therapeutic properties. Research in this area includes the study of phenothiazines and their metabolites for various medical applications, such as antipsychotic treatments. These studies may explore how the degradation of certain chemical rings in drugs leads to the formation of active metabolites, which could inform the development of new therapeutic agents with improved efficacy and safety profiles (Breyer, Gaertner, & Prox, 1974).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-chloro-4-N-[3-(diethylamino)propyl]-2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF2N6.ClH/c1-3-25(4-2)9-5-8-20-15-22-14(17)23-16(24-15)21-13-7-6-11(18)10-12(13)19;/h6-7,10H,3-5,8-9H2,1-2H3,(H2,20,21,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOHDAHICZNLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC(=N1)Cl)NC2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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